molecular formula C16H17BrN2O3S B4850887 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine

Cat. No. B4850887
M. Wt: 397.3 g/mol
InChI Key: MXJOAQJHKSFTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperazine family and is synthesized through a multi-step process involving various chemical reactions. In

Mechanism of Action

The mechanism of action of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways, which could contribute to its anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways, and exhibit anti-inflammatory and anti-oxidant properties. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, which could make it a promising candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, further studies could be conducted to optimize the synthesis method for this compound and identify any potential analogs that exhibit improved cytotoxic activity. Finally, future research could focus on the development of anti-cancer drugs based on this compound, which could have significant implications for the treatment of various types of cancer.

Scientific Research Applications

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

[4-(4-bromo-5-ethylthiophene-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-2-13-11(17)10-14(23-13)16(21)19-7-5-18(6-8-19)15(20)12-4-3-9-22-12/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJOAQJHKSFTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-5-ethylthiophen-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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